molecular formula C9H11N B1590916 5-Methylindoline CAS No. 65826-95-1

5-Methylindoline

Cat. No. B1590916
Key on ui cas rn: 65826-95-1
M. Wt: 133.19 g/mol
InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N
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Patent
US06066744

Procedure details

Into a 200 mλ atmospheric pressure hydrogenation apparatus equipped with a thermometer and a stirrer, 2.0 g (0.0084 mol) of 1-benzyl-5-formylindoline, 0.4 g of 5% 5 Pd/C and 100 mλ of ethanol were charged, and while introducing hydrogen under atmospheric pressure, a reaction was carried out at from 60 to 70° C. for 8 hours, and when the absorption of hydrogen ceased, the reaction was terminated. After termination of the reaction, the lo palladium catalyst (5% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a slightly red liquid. The obtained liquid was subjected to vacuum distillation to obtain 0.9 g of 5-methylindoline having a boiling point of 93° C./4 mmHg. The yield was 80.4% (based on the 1-benzyl-5-formylindoline).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.4%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH:17]=O)=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[CH3:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2=CC(=CC=C12)C=O
Name
5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
when the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
CUSTOM
Type
CUSTOM
Details
After termination of the reaction
FILTRATION
Type
FILTRATION
Details
the lo palladium catalyst (5% Pd/C) was collected by filtration, and ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a slightly red liquid
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid was subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 80.4%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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